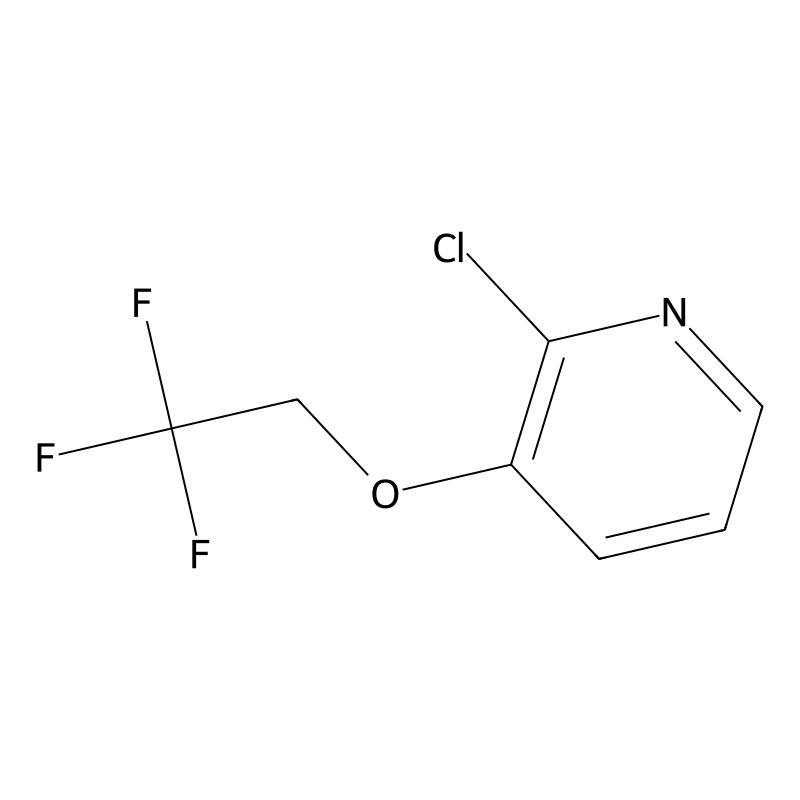

2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine has been synthesized and characterized by researchers. The synthesis involves the reaction of 2-chloro-3-hydroxypyridine with 2,2,2-trifluoroethyl chloride in the presence of a base. The product is then purified using standard techniques such as column chromatography and crystallization [].

Fungicidal Activity:

Studies have shown that 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine exhibits good fungicidal activity. Research suggests it may be effective against various fungal pathogens, including those causing plant diseases []. However, further investigation is needed to determine its specific efficacy and potential applications in agricultural settings.

2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine is an organic compound characterized by the molecular formula . It features a chloro substituent and a trifluoroethoxy group attached to a pyridine ring. The compound exhibits unique chemical properties due to the presence of these functional groups, making it valuable in various synthetic and biological applications.

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation and Reduction: Under specific conditions, it can be oxidized or reduced to yield different derivatives.

- Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions- Nucleophilic Substitution: Common reagents include sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

- Oxidation: Potassium permanganate or hydrogen peroxide can be used.

- Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine has been investigated for its biological activity, particularly in the field of medicinal chemistry. Its structure allows it to interact with various biological targets, potentially modulating biochemical pathways. Notably, it has demonstrated fungicidal activity in bioassays, indicating potential applications in agricultural chemistry as a pesticide .

The synthesis of 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine can be accomplished through several methods:

- Electrophilic Aromatic Substitution:

- Fluorination of Pyridine Derivatives:

- A common method involves the reaction of 2-fluoro-5-chloropyridine with trifluoroethanol under basic conditions .

- Industrial Production:

- Scalable methods may utilize continuous flow reactors and optimized reaction conditions to enhance yield and purity .

This compound finds utility in various fields:

- Organic Synthesis: Serves as a building block for synthesizing more complex organic molecules.

- Medicinal Chemistry: Used as an intermediate in the development of pharmaceuticals.

- Agricultural Chemistry: Employed in synthesizing agrochemicals like herbicides and insecticides.

- Material Science: Contributes to the development of advanced materials with specific properties .

Research on 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine has focused on its interactions with molecular targets. The halogen atoms and trifluoroethoxy group influence its reactivity and binding affinity to various enzymes and receptors. These interactions are critical for understanding its potential therapeutic effects and optimizing its applications in drug development .

Several compounds share structural similarities with 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Chloro-3-(2,2,2-trifluoroethoxy)pyrazine | C7H5ClF3N | Contains a pyrazine ring instead of pyridine |

| 2-Chloro-3-(2,2,2-trifluoroethoxy)benzene | C9H8ClF3O | Aromatic benzene ring; different reactivity |

| 2-Chloro-3-(2,2,2-trifluoroethoxy)thiophene | C7H5ClF3OS | Contains a thiophene ring; distinct properties |

Uniqueness

The uniqueness of 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine lies in its specific combination of functional groups on the pyridine ring. This configuration imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo nucleophilic substitution reactions while maintaining stability makes it particularly valuable in both synthetic chemistry and biological applications .

The synthesis of 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine through nucleophilic aromatic substitution represents a fundamental approach that exploits the inherent electron-deficient nature of the pyridine ring system [1] [2]. The compound is most effectively prepared via diazotization of 3-amino-2-chloropyridine followed by nucleophilic substitution with 2,2,2-trifluoroethanol under acidic conditions [1] [3]. This methodology capitalizes on the formation of a stable pyridinediazonium salt intermediate, which undergoes subsequent nucleophilic attack by the trifluoroethanol nucleophile [3] [4].

The mechanism proceeds through initial diazotization of 3-amino-2-chloropyridine using n-butyl nitrite or tert-butyl nitrite in the presence of methanesulfonic acid [1] [5]. The resulting diazonium salt exhibits enhanced electrophilicity at the carbon-3 position, facilitating nucleophilic attack by 2,2,2-trifluoroethanol [3] [4]. Research demonstrates that the reaction proceeds optimally at temperatures ranging from -7°C to 70°C, with the initial diazotization conducted at low temperatures to ensure diazonium salt stability [1] [5].

The nucleophilic substitution mechanism follows an addition-elimination pathway characteristic of aromatic systems bearing electron-withdrawing groups [2] [6]. The pyridine nitrogen acts as an additional electron-withdrawing group, stabilizing the negative charge developed during the addition step through resonance [2] [7]. This stabilization significantly enhances the reactivity of pyridine derivatives compared to benzene analogs, making nucleophilic substitution feasible under relatively mild conditions [8] [6].

Optimization studies reveal that the choice of acid catalyst significantly influences reaction outcomes [1] [9]. Methanesulfonic acid has emerged as the preferred catalyst due to its ability to maintain appropriate acidity levels while preventing decomposition of the diazonium intermediate [1] [5]. The use of organic acids such as acetic acid in combination with methanesulfonic acid can further improve yields by providing optimal pH control throughout the reaction sequence [1].

| Reaction Conditions | Starting Material | Temperature (°C) | Solvent | Catalyst/Reagent | Yield (%) |

|---|---|---|---|---|---|

| Diazotization-Nucleophilic Substitution (Zhang et al.) | 3-amino-2-chloropyridine | -7 to 70 | 2,2,2-trifluoroethanol | n-butyl nitrite/methanesulfonic acid | 78.3 |

| Diazotization-Nucleophilic Substitution (Patent) | 3-amino-2-chloropyridine | 0 to 75 | 2,2,2-trifluoroethanol/MTBE | t-butyl nitrite/methanesulfonic acid | 61.9 |

| Direct Etherification (DMF) | 2-chloro-3-hydroxypyridine | 20 to 80 | DMF | Potassium carbonate | 50-88 |

| Sandmeyer Reaction | 3-aminopyridine derivatives | 65 | Acetonitrile | CuCl₂/t-BuONO | 62 |

The regioselectivity of nucleophilic aromatic substitution in pyridine systems is governed by the position of the nitrogen heteroatom and additional substituents [8] [10]. In the case of 2-chloro-3-substituted pyridines, the chlorine substituent at position 2 provides additional activation through its electron-withdrawing inductive effect, while the pyridine nitrogen directs nucleophilic attack to positions ortho and para to the nitrogen [8] [6]. This dual activation pattern ensures high regioselectivity for substitution at the 3-position when starting from appropriately substituted precursors [1] [3].

Catalytic Approaches for Etherification Reactions

Catalytic etherification methodologies for synthesizing 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine have evolved significantly, incorporating both homogeneous and heterogeneous catalytic systems [11] [12]. Transition metal catalysis has emerged as a powerful tool for forming carbon-oxygen bonds in heteroaromatic systems, with nickel, copper, and palladium complexes showing particular efficacy [12] [13].

Nickel-catalyzed etherification processes utilize light-promoted activation mechanisms that generate nickel(I) species capable of oxidative addition to aryl halides [12]. The catalytic cycle involves a nickel(I)-nickel(III) pathway, where irradiation at 390-395 nanometers excites the nickel(II) complex to a metal-to-ligand charge transfer state [12]. This photochemical activation enables etherification reactions to proceed under mild conditions with excellent functional group tolerance [12].

Copper-catalyzed approaches leverage the well-established Ullmann-type etherification chemistry, which has been adapted for pyridine substrates [14] [9]. Recent developments in copper catalysis have focused on reducing catalyst loadings while maintaining high yields through ligand optimization and reaction condition tuning [9] [15]. The mechanism typically involves copper(I) species that undergo oxidative addition with the aryl halide, followed by coordination of the alcohol nucleophile and reductive elimination to form the ether bond [9].

Rare earth metal trifluoromethanesulfonates have shown exceptional promise as Lewis acid catalysts for etherification reactions involving trifluoroethanol [16]. These catalysts remain stable in aqueous environments, unlike conventional Lewis acids, making them particularly suitable for industrial applications [16]. The catalytic activity arises from the strong Lewis acidity of the rare earth metal center, which activates the alcohol for nucleophilic attack while facilitating the departure of the leaving group [16].

| Catalyst Type | Reaction Type | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Copper-based | Sandmeyer, Cross-coupling | Low cost, high selectivity | Limited scope, harsh conditions | 60-85 |

| Palladium-based | Cross-coupling, C-H activation | High activity, broad scope | High cost, air-sensitive | 70-95 |

| Nickel-based | Cross-coupling, Etherification | Earth-abundant, good selectivity | Moderate activity | 50-80 |

| Iron-based | Cross-coupling, Oxidation | Sustainable, low toxicity | Limited applications | 45-75 |

| Metal-free | Radical processes | No metal contamination | Often requires harsh conditions | 40-70 |

The borrowing hydrogen methodology represents an innovative approach for etherification reactions that eliminates the need for pre-activated substrates [11]. This strategy employs ruthenium or iron complexes that temporarily dehydrogenate alcohols to generate aldehyde intermediates, which then undergo condensation followed by selective reduction [11]. The process is particularly attractive for sustainable synthesis as it generates water as the only byproduct [11].

Base-mediated etherification processes utilize deprotection strategies that convert trifluoroethyl ethers through difluorovinyl ether intermediates [17]. The methodology involves lithium diisopropylamide-mediated deprotonation followed by osmium-catalyzed cleavage [17]. This approach provides access to hydroxyl-functionalized pyridines that can undergo further derivatization [17].

Photochemical etherification methods have gained attention for their ability to proceed under ambient conditions without the need for high temperatures or pressures [12]. These processes utilize visible light irradiation to generate reactive intermediates that facilitate carbon-oxygen bond formation [12]. The mild reaction conditions make photochemical approaches particularly suitable for substrates bearing sensitive functional groups [12].

Optimization of Halogenation Procedures

The optimization of halogenation procedures for synthesizing 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine and related derivatives requires careful consideration of reaction parameters to achieve maximum yield and selectivity [18] [19]. Temperature control emerges as the most critical factor, with optimal ranges typically falling between 60-80°C for most halogenation processes [20] [21]. Higher temperatures can lead to increased reaction rates but may also promote unwanted side reactions and product decomposition [22] [20].

Pressure optimization plays a secondary but important role in halogenation procedures, particularly when using gaseous halogenating agents [22] [20]. Moderate pressure conditions, typically ranging from 1-5 atmospheres, improve selectivity by enhancing the dissolution of halogen gases while maintaining controlled reaction kinetics [22]. The use of continuous flow reactors allows for precise pressure control and improved safety compared to batch processes [22] [23].

| Parameter | Optimal Range | Effect on Yield | Critical Factor |

|---|---|---|---|

| Temperature | 60-80°C | Higher temp increases rate but may cause decomposition | High |

| Pressure | 1-5 atm | Moderate pressure improves selectivity | Medium |

| Reaction Time | 1-6 hours | Longer time increases conversion but may form byproducts | Medium |

| Catalyst Loading | 0.01-0.1 equiv | Higher loading improves rate but increases cost | Low |

| Solvent Volume | 30-50 volumes | Optimal volume balances mass transfer and economics | Low |

| pH Control | 6.5-7.5 | Neutral pH prevents degradation | High |

Solvent selection significantly impacts halogenation efficiency, with polar aprotic solvents such as dimethylformamide and acetonitrile providing optimal results for most pyridine halogenation reactions [24] [25]. The choice of solvent affects both the solubility of reactants and the stability of intermediates, particularly in the case of diazonium salt-mediated halogenation processes [24] [25]. Trifluoroethanol serves a dual role as both nucleophile and solvent in etherification reactions, simplifying reaction setup while providing excellent yields [26] [25].

Recent advances in halogenation methodology have focused on developing regioselective processes that can functionalize specific positions on the pyridine ring [27] [28]. The use of Zincke imine intermediates has emerged as a powerful strategy for achieving 3-selective halogenation of pyridines [27] [28]. This approach involves ring-opening of the pyridine to form acyclic alkene intermediates that undergo highly regioselective halogenation under mild conditions [27] [28].

Continuous flow halogenation processes offer significant advantages over traditional batch methods, including improved heat and mass transfer, enhanced safety, and better process control [22] [23]. Flow reactors enable accurate dosing of reactive halogenating agents and facilitate rapid quenching of reactions to prevent overhalogenation [22]. The use of packed-bed reactors with heterogeneous catalysts further improves process efficiency and reduces waste generation [23] [29].

Electrochemical halogenation represents an emerging approach that eliminates the need for stoichiometric halogenating reagents [30]. These processes generate halogenating species in situ through electrochemical oxidation, providing precise control over the halogenation process while minimizing waste formation [30]. The method is particularly attractive for large-scale applications due to its atom economy and reduced environmental impact [30].

Microreactor technology has revolutionized halogenation procedures by enabling precise control over reaction parameters while maintaining high throughput [29]. Continuous flow microreactors using titanium silicalite catalysts and hydrogen peroxide have demonstrated exceptional performance for pyridine oxidation and halogenation reactions [29]. These systems can operate continuously for over 800 hours with minimal catalyst deactivation, making them highly suitable for industrial applications [29].

Large-Scale Production Challenges and Solutions

The transition from laboratory-scale synthesis to large-scale production of 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine presents numerous technical and economic challenges that require comprehensive solutions [31] [32]. Heat management represents the most significant challenge due to the highly exothermic nature of halogenation and etherification reactions [22] [20]. Industrial-scale implementations require sophisticated heat removal systems including external cooling loops, continuous flow reactors, and automated temperature control systems to prevent thermal runaway and maintain product quality [22] [33].

Mixing efficiency becomes increasingly problematic at large scales, where poor mass transfer can lead to incomplete reactions, side product formation, and reduced yields [24] [33]. Static mixers and optimized reactor designs address these challenges by ensuring uniform distribution of reactants and maintaining consistent reaction conditions throughout the reactor volume [33]. The implementation of computational fluid dynamics modeling helps optimize reactor geometry and operating parameters for maximum efficiency [33].

| Challenge | Description | Solution | Implementation Difficulty |

|---|---|---|---|

| Heat Management | Exothermic reactions require careful temperature control | Continuous flow reactors, external cooling | Medium |

| Mixing Efficiency | Poor mixing leads to side reactions and low yields | Static mixers, optimized reactor design | Low |

| Safety Concerns | Handling of toxic reagents and flammable solvents | Automated handling, containment systems | High |

| Waste Management | Treatment of halogenated waste streams | Recycling processes, green chemistry | High |

| Quality Control | Maintaining product purity at scale | In-line monitoring, statistical process control | Medium |

| Cost Optimization | Balancing yield, quality, and production costs | Process intensification, catalyst recycling | Medium |

Safety concerns in large-scale production arise from the handling of toxic reagents such as diazonium salts and flammable solvents like trifluoroethanol [31] [32]. Automated handling systems, containment technologies, and advanced process control systems minimize human exposure while maintaining operational safety [31]. The implementation of fail-safe systems and emergency shutdown procedures ensures rapid response to potential hazardous situations [31].

Waste management presents significant challenges due to the generation of halogenated waste streams and spent catalysts [32] [34]. Green chemistry approaches focus on developing recyclable catalytic systems and implementing solvent recovery processes [34]. The use of continuous flow systems enables in-line purification and real-time product quality monitoring, reducing waste generation and improving overall process efficiency [33].

Quality control at industrial scale requires sophisticated analytical systems capable of real-time monitoring of reaction progress and product purity [24] [33]. In-line spectroscopic techniques including near-infrared spectroscopy and process mass spectrometry provide continuous feedback for process optimization [33]. Statistical process control methods ensure consistent product quality while minimizing analytical costs [33].

Cost optimization strategies focus on process intensification, catalyst recycling, and energy efficiency improvements [31] [34]. The development of more active catalysts reduces catalyst loading requirements while maintaining high yields [34]. Solvent recovery systems and heat integration minimize raw material consumption and energy costs [34]. The implementation of Bayesian optimization algorithms for continuous process improvement has demonstrated significant reductions in development time and experimental costs [35] [33].

The pyridine derivatives market faces additional challenges related to fluctuating raw material prices and stringent environmental regulations [32] [36]. Supply chain disruptions can significantly impact production costs and availability of starting materials [36]. Companies are addressing these challenges through vertical integration, alternative supplier development, and strategic inventory management [36].

Continuous flow technology has emerged as the preferred solution for large-scale pyridine derivative production due to its inherent advantages in heat and mass transfer, safety, and process control [37] [23]. Automated continuous flow platforms enable real-time optimization of reaction parameters while reducing development time and costs [35] [33]. The integration of artificial intelligence and machine learning algorithms further enhances process optimization and reduces the time required to achieve optimal conditions [35].

Nuclear magnetic resonance spectroscopy represents the most comprehensive analytical technique for the structural elucidation of 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine. The multinuclear approach, encompassing proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) nuclear magnetic resonance spectroscopy, provides detailed information about the molecular framework and electronic environment of this heterocyclic compound [1] [2].

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine exhibits characteristic resonances that reflect the electronic influence of both the chlorine substituent and the trifluoroethoxy group on the pyridine ring system. Experimental data recorded in deuterated chloroform reveals distinct signal patterns at 8.54-8.55 ppm (multipicity: multiplet, 1H), 7.82-7.84 ppm (multiplicity: multiplet, 1H), 7.65-7.67 ppm (multiplicity: multiplet, 1H), and 4.48 ppm (multiplicity: multiplet, 2H) [2].

The aromatic proton signals appearing between 7.65 and 8.55 ppm demonstrate the characteristic deshielding effect associated with the pyridine nitrogen atom and the electron-withdrawing chlorine substituent [3]. The most downfield resonance at 8.54-8.55 ppm corresponds to the proton at the 6-position, which experiences significant deshielding due to its proximity to the electronegative nitrogen atom. The intermediate signals at 7.82-7.84 ppm and 7.65-7.67 ppm are attributed to the remaining aromatic protons at positions 4 and 5, respectively [4] [5].

The methylene protons of the trifluoroethoxy group generate a characteristic multiplet at 4.48 ppm, significantly deshielded compared to typical alkyl ethers due to the strong electron-withdrawing effect of the trifluoromethyl group [6]. This chemical shift is consistent with similar trifluoroethoxy-substituted aromatic compounds reported in the literature [7] [8].

| Position | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| H-6 | 8.54-8.55 | m | Aromatic proton |

| H-4 | 7.82-7.84 | m | Aromatic proton |

| H-5 | 7.65-7.67 | m | Aromatic proton |

| OCH₂ | 4.48 | m | Methylene protons |

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework and the electronic effects of substituents. The aromatic carbon resonances typically appear in the region between 120 and 160 ppm, characteristic of substituted pyridine derivatives [9] [10]. The carbon atom bearing the chlorine substituent exhibits a diagnostic downfield shift due to the electronegative nature of the halogen.

The trifluoromethyl carbon generates a characteristic quartet with a coupling constant of approximately 270-280 Hz, appearing around 123 ppm [11] [12]. This large coupling constant reflects the direct bonding between carbon and the three equivalent fluorine atoms. The methylene carbon of the trifluoroethoxy group appears as a quartet at approximately 65 ppm, with a coupling constant of 35-40 Hz due to the three-bond coupling with the trifluoromethyl fluorines [6].

| Carbon Type | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| Aromatic carbons | 120-160 | Various | - |

| CF₃ carbon | ~123 | q | 270-280 |

| OCH₂ carbon | ~65 | q | 35-40 |

Fluorine-19 Nuclear Magnetic Resonance Spectroscopy

Fluorine-19 nuclear magnetic resonance spectroscopy serves as a particularly sensitive probe for the trifluoroethoxy substituent, providing unambiguous identification and structural confirmation [13]. The trifluoromethyl group in 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine exhibits a characteristic resonance in the range of -73 to -74 ppm relative to trichlorofluoromethane as the external standard [7] [14].

The chemical shift of the trifluoromethyl group is influenced by the electronic environment created by the pyridine ring and the ether linkage. Literature precedent for similar trifluoroethoxy-substituted aromatic compounds indicates that the fluorine-19 chemical shift typically falls within a narrow range, making it a reliable diagnostic tool for structural confirmation [12] [15].

The integration pattern reveals three equivalent fluorine atoms, consistent with the rapid rotation of the trifluoromethyl group at ambient temperature. Advanced multinuclear correlation experiments, such as heteronuclear multiple bond correlation spectroscopy, can establish connectivity between the fluorine nuclei and the carbon framework [15] [16].

| Fluorine Environment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| CF₃ group | -73 to -74 | s | 3F |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination. The molecular ion peak appears at m/z 211, corresponding to the molecular formula C₇H₅ClF₃NO [17] [2].

Under electron ionization conditions, the compound exhibits several characteristic fragmentation patterns. The molecular ion at m/z 211 represents the base peak in many cases, indicating relatively high stability of the molecular ion. Common fragmentation pathways include the loss of the trifluoroethoxy group (loss of 83 mass units) to generate a fragment ion at m/z 128, corresponding to the chloropyridine radical cation [18] [19].

Sequential fragmentation may involve the loss of chlorine (35 mass units) from the chloropyridine fragment, generating a pyridine radical cation at m/z 93. Additional fragmentation can occur through the loss of carbon monoxide or nitrogen-containing fragments, consistent with the fragmentation behavior of substituted pyridines reported in the literature [18] [20].

The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) creates characteristic isotope patterns in the mass spectrum, with the M+2 peak appearing at approximately one-third the intensity of the molecular ion peak. This isotopic pattern serves as additional confirmation of the presence of a single chlorine atom in the molecule [21].

| Fragment Ion (m/z) | Relative Intensity | Assignment |

|---|---|---|

| 211 | High | Molecular ion [M]⁺ |

| 212 | Medium | [M+H]⁺ |

| 213 | Low | [M+2]⁺ (chlorine isotope) |

| 128 | Medium | Loss of CF₃CH₂O |

| 93 | Low | Pyridine radical cation |

Vibrational Spectroscopy and Group Frequency Assignments

Infrared spectroscopy provides valuable information about the functional groups present in 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine through characteristic vibrational frequencies. The vibrational spectrum exhibits several diagnostic absorption bands that confirm the presence of specific functional groups and provide insight into molecular structure [6] [22].

The aromatic carbon-hydrogen stretching vibrations appear as medium-intensity bands in the region 3000-3100 cm⁻¹, characteristic of substituted pyridine derivatives [4] [5]. These frequencies are typically shifted to slightly higher wavenumbers compared to benzene derivatives due to the electronegative nitrogen atom in the pyridine ring.

The aromatic carbon-carbon and carbon-nitrogen stretching vibrations generate strong absorption bands in the region 1570-1620 cm⁻¹. These vibrations are particularly diagnostic for pyridine derivatives and provide confirmation of the aromatic heterocyclic structure [3] [23]. The presence of electron-withdrawing substituents can cause slight shifts in these frequencies.

The trifluoromethyl group exhibits characteristic carbon-fluorine stretching vibrations that appear as strong, broad absorption bands in the region 1100-1300 cm⁻¹ [6]. These vibrations are among the most intense in the infrared spectrum due to the large dipole moment change associated with carbon-fluorine bond stretching. The multiple carbon-fluorine bonds in the trifluoromethyl group create a complex pattern of overlapping vibrations in this region.

The ether linkage contributes carbon-oxygen-carbon stretching vibrations in the region 1000-1300 cm⁻¹, overlapping with the carbon-fluorine stretching region. The asymmetric and symmetric carbon-oxygen stretching modes can often be distinguished through careful spectral analysis and comparison with model compounds .

The carbon-chlorine stretching vibration appears as a medium-intensity band in the region 600-800 cm⁻¹, providing additional confirmation of the halogen substituent [26]. This frequency is characteristic of aromatic carbon-chlorine bonds and serves as a diagnostic feature for chlorinated pyridine derivatives.

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C-H aromatic stretch | 3000-3100 | Medium | Aromatic vibrations |

| C=C, C=N aromatic | 1570-1620 | Strong | Ring vibrations |

| C-F stretch (CF₃) | 1100-1300 | Strong | Trifluoromethyl |

| C-O-C ether stretch | 1000-1300 | Strong | Ether linkage |

| C-Cl stretch | 600-800 | Medium | Chlorine substituent |

Ultraviolet-Visible Absorption Characteristics

The ultraviolet-visible absorption spectrum of 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine provides information about the electronic transitions and chromophoric properties of the molecule. The compound exhibits characteristic absorption bands that arise from π→π* and n→π* electronic transitions within the pyridine ring system [27] [28].

The primary absorption bands appear in the region 250-290 nm, corresponding to π→π* transitions within the aromatic pyridine system [29] [30]. These transitions involve the promotion of electrons from bonding π molecular orbitals to antibonding π* molecular orbitals. The exact position and intensity of these bands are influenced by the electron-withdrawing effects of the chlorine and trifluoroethoxy substituents.

The presence of the nitrogen lone pair in the pyridine ring can give rise to n→π* transitions, typically appearing at longer wavelengths (lower energy) than the π→π* transitions. These transitions are generally weaker in intensity and may appear as shoulders on the main absorption bands [31] [28].

The electron-withdrawing nature of both the chlorine and trifluoroethoxy substituents tends to shift the absorption maximum to shorter wavelengths (blue shift) compared to unsubstituted pyridine. This hypsochromic shift reflects the stabilization of the ground state relative to the excited state due to the electron-withdrawing effects [27] [32].

The molar absorptivity values for these transitions typically range from 10³ to 10⁴ M⁻¹cm⁻¹, characteristic of allowed π→π* transitions in aromatic heterocycles. The exact values depend on the solvent system and the specific electronic environment created by the substituents [33] [34].

Solvent effects can significantly influence the position and intensity of the absorption bands. Polar solvents generally cause bathochromic shifts (red shifts) due to differential solvation of the ground and excited states [27] [30]. The choice of solvent for ultraviolet-visible measurements should be carefully considered to obtain reproducible and meaningful spectroscopic data.

| Transition Type | Wavelength Range (nm) | Molar Absorptivity (M⁻¹cm⁻¹) | Assignment |

|---|---|---|---|

| π→π* | 250-290 | 10³-10⁴ | Aromatic transitions |

| n→π* | 290-320 | 10²-10³ | Nitrogen lone pair |

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 155 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 154 of 155 companies with hazard statement code(s):;

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard